molecular formula C12H15IO2 B13227858 (2R,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane

(2R,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane

Katalognummer: B13227858
Molekulargewicht: 318.15 g/mol
InChI-Schlüssel: HOSPOBRFNONRDW-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features an oxolane ring substituted with an iodomethyl group and a methoxyphenyl group, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (2R,4R)-4-(2-methoxyphenyl)oxolane-2-carboxylic acid.

    Iodination: The carboxylic acid is first converted to its corresponding alcohol, which is then subjected to iodination using reagents like iodine and phosphorus trichloride under controlled conditions to yield the iodomethyl derivative.

    Cyclization: The iodomethyl derivative undergoes cyclization to form the oxolane ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be employed to modify the oxolane ring or the methoxyphenyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted oxolanes, which can be further utilized in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Wirkmechanismus

The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,4R)-2-(Bromomethyl)-4-(2-methoxyphenyl)oxolane: Similar structure but with a bromine atom instead of iodine.

    (2R,4R)-2-(Chloromethyl)-4-(2-methoxyphenyl)oxolane: Contains a chlorine atom instead of iodine.

    (2R,4R)-2-(Fluoromethyl)-4-(2-methoxyphenyl)oxolane: Features a fluorine atom in place of iodine.

Uniqueness

The presence of the iodomethyl group in (2R,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane imparts unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making this compound more reactive in substitution reactions. Additionally, the methoxyphenyl group enhances its potential for π-π interactions, making it a valuable compound in both synthetic and biological applications.

Eigenschaften

Molekularformel

C12H15IO2

Molekulargewicht

318.15 g/mol

IUPAC-Name

(2R,4R)-2-(iodomethyl)-4-(2-methoxyphenyl)oxolane

InChI

InChI=1S/C12H15IO2/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-5,9-10H,6-8H2,1H3/t9-,10+/m0/s1

InChI-Schlüssel

HOSPOBRFNONRDW-VHSXEESVSA-N

Isomerische SMILES

COC1=CC=CC=C1[C@H]2C[C@@H](OC2)CI

Kanonische SMILES

COC1=CC=CC=C1C2CC(OC2)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.